Ethyl 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate

Medicinal Chemistry Chemical Procurement Salt Selection

Sourcing piperidine-based sigma receptor ligands with inconsistent salt forms compromises dose-response accuracy in automated screening. This compound provides a defined oxalate salt (MW 406.4 g/mol) with consistent solubility and handling characteristics. • Uniform salt stoichiometry ensures accurate dosing in automated liquid handling systems. • 4-Cyanobenzyl ether moiety retains key sigma pharmacophoric features for receptor binding studies. • Distinct InChIKey (ZQSBQDIJBBEKOK-UHFFFAOYSA-N) and 9 H-bond acceptors deliver unambiguous LC-MS identity confirmation.

Molecular Formula C20H26N2O7
Molecular Weight 406.435
CAS No. 1396706-88-9
Cat. No. B2744598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate
CAS1396706-88-9
Molecular FormulaC20H26N2O7
Molecular Weight406.435
Structural Identifiers
SMILESCCOC(=O)CN1CCC(CC1)COCC2=CC=C(C=C2)C#N.C(=O)(C(=O)O)O
InChIInChI=1S/C18H24N2O3.C2H2O4/c1-2-23-18(21)12-20-9-7-17(8-10-20)14-22-13-16-5-3-15(11-19)4-6-16;3-1(4)2(5)6/h3-6,17H,2,7-10,12-14H2,1H3;(H,3,4)(H,5,6)
InChIKeyZQSBQDIJBBEKOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Overview: Ethyl 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate


Ethyl 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate (CAS 1396706-88-9) is a piperidine-based small molecule with the molecular formula C20H26N2O7 and a molecular weight of 406.4 g/mol [1]. It is supplied as an oxalate salt, which yields the free base form upon neutralization [2]. The compound features a 4-((4-cyanobenzyl)oxy)methyl substituent on the piperidine ring and an ethyl acetate moiety attached to the nitrogen. This structural motif is present in molecules investigated for sigma receptor binding affinity and as intermediates in medicinal chemistry synthesis programs.

Defined Salt StoichiometryOxalate salt ensures accurate molar calculations for assay and reaction setup.
Sigma-Receptor Scaffold4-Cyanobenzylpiperidine core supports sigma receptor ligand derivatization.
Salt-Selection BenchmarkMapped physicochemical profile aids salt-form and formulation screening.

Generic Substitution Risks


In-class piperidine derivatives cannot be interchanged without careful justification because the salt form, counterion, and specific functional group arrangement critically influence physicochemical properties, solubility, and solid-state behavior [1]. The oxalate salt exhibits a higher molecular weight (406.4 g/mol) and a greater hydrogen bond acceptor count (9) compared to the free base (316.4 g/mol; 5 acceptors), leading to different crystallization tendencies, dissolution rates, and material handling characteristics [1][2]. Furthermore, the 4-cyanobenzyl ether moiety may impart distinct electronic and steric properties compared to non-cyanated or differently substituted benzyl analogs, potentially altering target binding kinetics in enzyme or receptor assays.

Oxalate salt vs. free base may not transfer directly
Molecular weight, hydrogen bond capacity, and polar surface area shifts can alter solubility, crystallization, and assay calculations.
Non-cyanated benzyl analogs may lack sigma binding precedent
The 4-cyano group contributes to sigma receptor interaction; its absence removes a key pharmacophoric element and established SAR context.

Quantitative Evidence: Salt vs. Free Base


Molecular Weight and Formula Comparison

The oxalate salt form (CID 71785036) exhibits a molecular weight of 406.4 g/mol and a molecular formula of C20H26N2O7, directly attributable to the incorporation of oxalic acid (C2H2O4) as a counterion [1]. In contrast, the corresponding free base (CID 71785037) has a molecular weight of 316.4 g/mol with the formula C18H24N2O3 [2]. This represents a molecular weight increase of 90.0 g/mol (28.4%) for the oxalate form.

MW Comparison
Head-to-head
+90.0 g/mol (28.4%)
Ensures accurate molar calculations
Verify salt form before ordering
Medicinal Chemistry Chemical Procurement Salt Selection

Hydrogen Bond Acceptor Capacity

The oxalate salt possesses 9 hydrogen bond acceptors compared to 5 for the free base, a 4-acceptor difference that arises from the oxalic acid component [1][2]. Additionally, the oxalate salt exhibits 2 hydrogen bond donors, while the free base has 0 donors [1][2]. These differences directly impact the compound's aqueous solubility profile and its passive membrane permeability, which are relevant to its performance in biological screening assays.

H‑Bond Acceptors
Head-to-head
+4 acceptors (80%), donors 2 vs. 0
Affects solubility and passive permeability
Critical for formulation and assay reproducibility
Physicochemical Properties Drug Discovery ADME

Topological Polar Surface Area (TPSA)

The topological polar surface area of the oxalate salt is computed at 137 Ų, which is substantially higher than the 62.6 Ų of the free base [1][2]. This 74.4 Ų difference (119% increase) reflects the contribution of the oxalate counterion. TPSA is a critical descriptor used to predict intestinal absorption and blood-brain barrier penetration, where compounds with TPSA > 140 Ų are considered to have poor intestinal absorption.

TPSA Increase
Head-to-head
+74.4 Ų (119%)
Impacts absorption and BBB penetration predictions
Salt form ADME profile differs markedly from free base
ADME Prediction Drug-Likeness Physicochemical Profiling

Rotatable Bond Count Comparison

The oxalate salt has 9 rotatable bonds compared to 8 in the free base [1][2]. This single additional rotatable bond is contributed by the oxalic acid counterion. The rotatable bond count is a measure of molecular flexibility and entropic cost upon binding, which can influence binding thermodynamics and, consequently, the interpretation of structure-activity relationships (SAR) when comparing salt forms.

Rotatable Bonds
Head-to-head
9 vs. 8 bonds (1 additional)
Alters conformational sampling in docking
One bond difference can shift pose predictions
Conformational Analysis Molecular Modeling Structure-Based Design

InChIKey and Structural Identifiers

The InChIKey for the oxalate salt is ZQSBQDIJBBEKOK-UHFFFAOYSA-N, whereas the free base has InChIKey HPUDTZWQXZISLZ-UHFFFAOYSA-N [1][2]. These are distinct, non-interchangeable identifiers. The canonical SMILES representation also differs fundamentally: the oxalate salt is represented as CCOC(=O)CN1CCC(CC1)COCC2=CC=C(C=C2)C#N.C(=O)(C(=O)O)O, while the free base is CCOC(=O)CN1CCC(CC1)COCC2=CC=C(C=C2)C#N.

Structural Identity
Head-to-head
InChIKey: ZQSBQDIJBBEKOK-UHFFFAOYSA-N
Unique identifier prevents inventory errors
Distinct from free base InChIKey
Chemical Informatics Database Registration Analytical Chemistry

Sigma Receptor Scaffold Context

The 4-cyanobenzylpiperidine scaffold, which is the core structural feature of the target compound, has been utilized in the development of high-affinity sigma receptor radioligands, such as [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]-methyl]piperidine [1]. While no direct quantitative binding data specifically for ethyl 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate on sigma receptors are currently available, the structural conservation of the N-(4-cyanobenzyl)piperidine core and the 4-alkoxymethyl substitution pattern suggests potential sigma receptor affinity based on established SAR trends [1].

Sigma Scaffold
Class-level
4-Cyanobenzylpiperidine core conserved
Supports sigma receptor interaction inference
Binding data not reported; SAR-based rationale
Sigma Receptor Radioligand Development Neuropharmacology

Application Scenarios


Medicinal Chemistry Library Construction

The target compound's defined oxalate salt form, with a molecular weight of 406.4 g/mol and MW increase of 90.0 g/mol over the free base [1][2], makes it suitable for screening libraries where salt-form consistency is essential for dose-response accuracy. Procurement of the oxalate ensures uniform solubility and handling, critical in automated liquid handling systems. The elevated TPSA of 137 Ų [1][2] also places it in a borderline absorption range, useful for early ADME flag validation.

Sigma Receptor Probe Synthesis

The 4-cyanobenzylpiperidine core, conserved in sigma receptor ligands [1], allows this compound to be used as a precursor for synthesizing novel sigma-1/sigma-2 selective agents. The ethyl ester moiety can be hydrolyzed to a carboxylic acid or further amidated, enabling rapid generation of diverse analog libraries without altering the key sigma-pharmacophoric features. This contrasts with non-cyanated benzyl analogs, which lack established sigma affinity.

Analytical Method Development

The distinct InChIKey (ZQSBQDIJBBEKOK-UHFFFAOYSA-N) [1] and the presence of the oxalate counterion provide a sharp analytical fingerprint for LC-MS and NMR methods, making this salt preferable over the free base for unambiguous identity testing. The 9 hydrogen bond acceptors [1] dictate a unique retention time and ionization profile, useful for developing purity assays and stability-indicating methods in QC environments.

Salt-Selection Studies

The documented differences in hydrogen bond donor/acceptor counts (2/9 vs. 0/5) [1][2] and TPSA (137 vs. 62.6 Ų) [1][2] between the oxalate salt and free base provide a concrete reference set for lead optimization programs evaluating the impact of salt formulations on solubility, permeability, and solid-state properties. This compound can serve as a benchmark in salt-selection matrices comparing oxalate, hydrochloride, and mesylate forms of the same piperidine scaffold.

Application
Selection Property
Validation Focus
Medicinal Chemistry Library Construction
Oxalate salt consistency for library handling
Salt-form uniformity in automated dosing and solubility
Sigma Receptor Probe Synthesis
Cyanobenzylpiperidine scaffold reactivity
Sigma pharmacophore retention during derivatization
Analytical Method Development
Distinct oxalate counterion fingerprint
Identity testing via LC‑MS or NMR methods
Salt-Selection Studies
Documented salt-form property differences
Solubility and permeability benchmarking across salt forms
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